![molecular formula C21H32N4OS B273868 [(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea](/img/structure/B273868.png)
[(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea, also known as DIT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIT is a thiourea derivative of indole-2,3-dione and is known for its unique chemical structure that makes it an attractive candidate for further research.
Wirkmechanismus
The mechanism of action of [(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea is not fully understood, but it is believed to involve the formation of a complex with the metal ion. This complex then undergoes a series of reactions that lead to the emission of a fluorescent signal.
Biochemical and Physiological Effects:
This compound has also been shown to have potential biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer and Alzheimer's disease. However, further research is needed to fully understand the extent of its effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea is its ease of synthesis and purification, making it readily available for laboratory experiments. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are many potential future directions for research involving [(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea. One area of interest is the development of new fluorescent probes for the detection of other metal ions. Another potential area of research is the investigation of its potential therapeutic applications in various diseases. Additionally, further studies are needed to fully understand the mechanism of action and biochemical effects of this compound.
In conclusion, this compound is a promising compound with potential applications in various scientific fields. Its unique chemical structure and ease of synthesis make it an attractive candidate for further research. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of [(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea involves the reaction of indole-2,3-dione with dodecylamine and thiourea in the presence of a catalyst. The resulting compound is then purified through various techniques such as recrystallization and column chromatography. The synthesis of this compound is relatively simple and can be performed using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
[(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions and emit a strong fluorescent signal, making it an excellent candidate for use in environmental monitoring and bioimaging.
Eigenschaften
Molekularformel |
C21H32N4OS |
---|---|
Molekulargewicht |
388.6 g/mol |
IUPAC-Name |
[(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea |
InChI |
InChI=1S/C21H32N4OS/c1-2-3-4-5-6-7-8-9-10-13-16-25-18-15-12-11-14-17(18)19(20(25)26)23-24-21(22)27/h11-12,14-15H,2-10,13,16H2,1H3,(H3,22,24,27)/b23-19- |
InChI-Schlüssel |
HBSKSNSLXZZTJM-NMWGTECJSA-N |
Isomerische SMILES |
CCCCCCCCCCCCN1C2=CC=CC=C2/C(=N/NC(=S)N)/C1=O |
SMILES |
CCCCCCCCCCCCN1C2=CC=CC=C2C(=NNC(=S)N)C1=O |
Kanonische SMILES |
CCCCCCCCCCCCN1C2=CC=CC=C2C(=NNC(=S)N)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.